Aluminum oxide-titanium oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminum oxide-titanium oxide is a composite material that combines the properties of aluminum oxide and titanium oxide. This compound is known for its high refractoriness, excellent thermal shock resistance, and unique optical and mechanical properties. It is widely used in various industrial applications, including catalysis, ceramics, and coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of aluminum oxide-titanium oxide can be achieved through several methods, including sol-gel processes, chemical vapor deposition, and hydrothermal methods. In the sol-gel process, aluminum and titanium precursors are mixed in a solution, followed by gelation and calcination to form the composite oxide. Chemical vapor deposition involves the reaction of aluminum and titanium precursors in a vapor phase to deposit the oxide on a substrate. Hydrothermal methods involve the reaction of aluminum and titanium salts in an aqueous solution under high temperature and pressure to form the composite oxide.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-temperature furnaces to sinter the composite material. The raw materials, such as aluminum hydroxide and titanium dioxide, are mixed and heated to temperatures above 1000°C to form the composite oxide. This process can be optimized to control the particle size and distribution of the composite material.

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum oxide-titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the composite material can react with oxygen to form higher oxides. Reduction reactions involve the removal of oxygen from the composite material, often using reducing agents such as hydrogen or carbon monoxide. Substitution reactions involve the replacement of one element in the composite material with another, such as the substitution of aluminum with other metals.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, carbon monoxide, and various metal salts. The reactions typically occur at high temperatures, often above 500°C, and may require the presence of catalysts to enhance the reaction rates.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce higher oxides such as aluminum trioxide and titanium dioxide. Reduction reactions can produce lower oxides or elemental metals. Substitution reactions can produce mixed metal oxides or alloys.

Wissenschaftliche Forschungsanwendungen

Aluminum oxide-titanium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst support material, enhancing the activity and selectivity of various catalytic reactions. In biology and medicine, it is used in biomedical imaging, drug delivery systems, and biosensing applications. The composite material’s high refractoriness and thermal stability make it suitable for use in high-temperature industrial processes, such as metallurgy and ceramics manufacturing. Additionally, its optical properties make it valuable for use in photonic and electronic devices.

Wirkmechanismus

The mechanism of action of aluminum oxide-titanium oxide involves its interaction with various molecular targets and pathways. In catalytic applications, the composite material provides a high surface area for the adsorption and reaction of reactants. In biomedical applications, the composite material can interact with biological molecules, such as proteins and nucleic acids, to enhance imaging or drug delivery. The specific pathways involved depend on the application and the properties of the composite material.

Vergleich Mit ähnlichen Verbindungen

Aluminum oxide-titanium oxide is unique compared to other similar compounds due to its combination of high refractoriness, thermal stability, and optical properties. Similar compounds include pure aluminum oxide, pure titanium oxide, and other mixed metal oxides such as aluminum oxide-zirconium oxide and titanium oxide-zirconium oxide. Compared to these compounds, this compound offers a balance of mechanical, thermal, and optical properties that make it suitable for a wide range of applications.

List of Similar Compounds:- Aluminum oxide

- Titanium oxide

- Aluminum oxide-zirconium oxide

- Titanium oxide-zirconium oxide

Biologische Aktivität

Aluminum oxide-titanium oxide (Al₂O₃-TiO₂) composites have garnered significant interest in various fields, particularly in biomedical applications due to their unique biological activities. This article explores the biological activity of Al₂O₃-TiO₂, focusing on its antimicrobial properties, cytotoxicity, and potential applications in medicine.

Overview of Aluminum Oxide and Titanium Oxide

Aluminum Oxide (Al₂O₃) : Commonly known as alumina, aluminum oxide is a biocompatible material used in various applications, including dental implants and prosthetics. It exhibits excellent mechanical strength and chemical stability.

Titanium Oxide (TiO₂) : Titanium dioxide is renowned for its photocatalytic properties, which allow it to generate reactive oxygen species (ROS) under UV light. These ROS can degrade organic materials and exhibit antimicrobial effects.

Antimicrobial Properties

Al₂O₃-TiO₂ composites demonstrate notable antimicrobial activity, primarily attributed to the photocatalytic properties of TiO₂. When exposed to UV light, TiO₂ generates ROS that can damage bacterial membranes and lead to cell death.

Case Studies on Antimicrobial Activity

- Orthodontic Applications : A systematic review analyzed the effects of TiO₂ coatings on orthodontic brackets. The study found that TiO₂ significantly reduced bacterial adhesion and exhibited antimicrobial effects against Streptococcus mutans, Candida albicans, and Lactobacillus acidophilus . The meta-analysis indicated a significant overall antimicrobial effect with a standardized mean difference (SMD) of 3.5 (p < 0.00001).

- Nanoparticle Studies : Research showed that Al₂O₃ nanoparticles combined with TiO₂ exhibited enhanced antibacterial activity against various pathogens, including antibiotic-resistant strains . The presence of Al₂O₃ improved the stability and dispersibility of TiO₂ nanoparticles, enhancing their overall efficacy.

Cytotoxicity Studies

While Al₂O₃-TiO₂ composites are promising for biomedical applications, their cytotoxicity must be evaluated. Several studies have assessed the impact of these nanoparticles on eukaryotic cells.

- Cell Viability Tests : A study on UMR 106 cells exposed to Al₂O₃ and TiO₂ nanoparticles indicated that both types could induce cytotoxic effects, depending on concentration and exposure time . The study concluded that while low concentrations showed minimal effects, higher doses led to significant cell death.

- Insect Model Studies : Research involving the model insect Oncopeltus fasciatus revealed that exposure to Al₂O₃-TiO₂ nanoparticles resulted in decreased protein content and increased lipid peroxidation, indicating oxidative stress . This suggests potential risks associated with environmental exposure to these nanoparticles.

The biological activity of Al₂O₃-TiO₂ is influenced by several mechanisms:

- Photocatalytic Activity : TiO₂ generates ROS upon UV irradiation, which can disrupt bacterial membranes and lead to cell death.

- Oxidative Stress : Both Al₂O₃ and TiO₂ can induce oxidative stress in cells, leading to cytotoxic effects through mechanisms such as DNA damage and apoptosis.

- Size and Surface Area : The size of the nanoparticles plays a crucial role in their biological interactions; smaller particles typically exhibit higher reactivity and toxicity .

Eigenschaften

IUPAC Name |

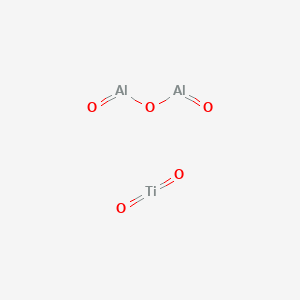

dioxotitanium;oxo(oxoalumanyloxy)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.5O.Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRZQDQNVUKEJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Ti]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.